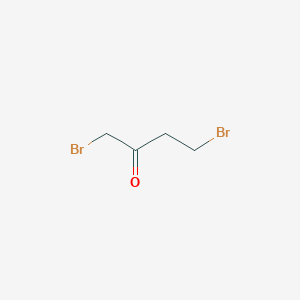
1,4-Dibromobutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromobutan-2-one is an organic compound with the molecular formula C4H6Br2O It is a dibromo derivative of butanone and is characterized by the presence of two bromine atoms attached to the first and fourth carbon atoms of the butanone backbone
Méthodes De Préparation
1,4-Dibromobutan-2-one can be synthesized through several methods. One common synthetic route involves the bromination of butanone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and are carried out at room temperature to control the reaction rate and yield.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and higher yields. These methods often optimize reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
1,4-Dibromobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR). These reactions typically occur under basic conditions and result in the formation of substituted butanone derivatives.
Reduction Reactions: The compound can be reduced to 1,4-dibromobutan-2-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions are usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted butanones, while reduction reactions produce alcohols.
Applications De Recherche Scientifique
1,4-Dibromobutan-2-one has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies investigating the metabolism of halogenated organic compounds and their effects on biological systems.
Material Science: It is employed in the preparation of polymers and other materials with specific properties, such as flame retardancy or enhanced mechanical strength.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,4-dibromobutan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in various substitution and elimination reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbon atoms more susceptible to nucleophilic attack.
In biological systems, this compound may interact with enzymes and other proteins, leading to potential inhibitory or modulatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
1,4-Dibromobutan-2-one can be compared with other similar compounds, such as:
1,4-Dibromobutane: This compound lacks the carbonyl group present in this compound, making it less reactive in certain types of chemical reactions.
1,4-Dichlorobutan-2-one: The presence of chlorine atoms instead of bromine atoms results in different reactivity and physical properties.
1,4-Diiodobutan-2-one: The larger iodine atoms confer different steric and electronic effects, influencing the compound’s reactivity and applications.
Propriétés
IUPAC Name |
1,4-dibromobutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c5-2-1-4(7)3-6/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXYQDOETYHEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
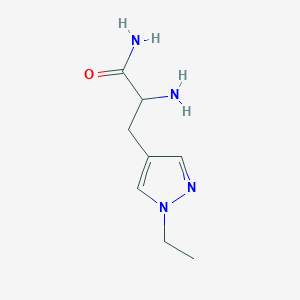
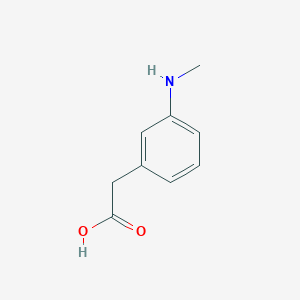
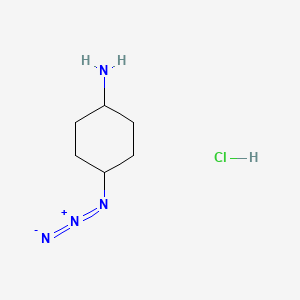
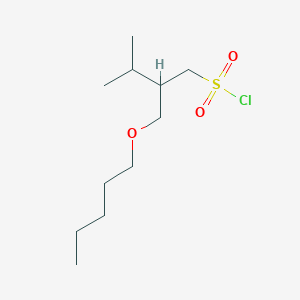
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)
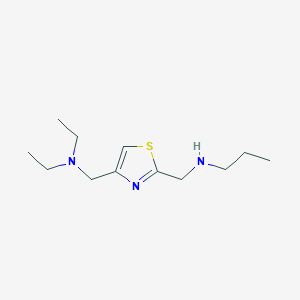
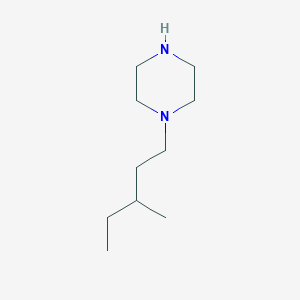
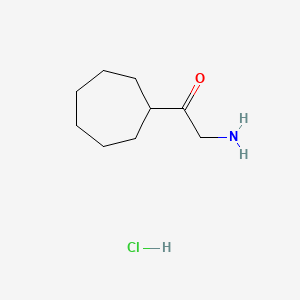

![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
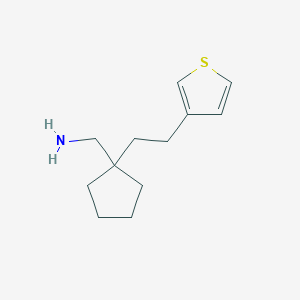
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
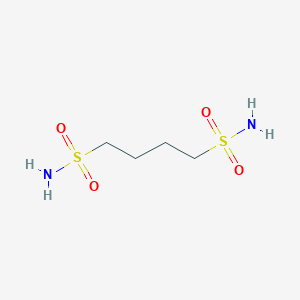
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13523085.png)
